12-oxo-N-(pentafluorophenyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
12-OXO-N~3~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of the pentafluorophenyl group and the hexahydroazepino moiety adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-OXO-N~3~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may exhibit activity against various biological targets, making it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 12-OXO-N~3~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
12-OXO-6,12-DIHYDROAZEPINO[2,1-B]QUINAZOLINES: These compounds share a similar core structure but may differ in the substituents attached to the quinazoline ring.
PENTAFLUOROPHENYL DERIVATIVES: Compounds containing the pentafluorophenyl group exhibit similar reactivity patterns and can be used for comparison in terms of chemical behavior.
Uniqueness: The uniqueness of 12-OXO-N~3~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14F5N3O2 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
12-oxo-N-(2,3,4,5,6-pentafluorophenyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H14F5N3O2/c21-13-14(22)16(24)18(17(25)15(13)23)27-19(29)9-5-6-10-11(8-9)26-12-4-2-1-3-7-28(12)20(10)30/h5-6,8H,1-4,7H2,(H,27,29) |
InChI Key |
UUEFULCMHXWULW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)N2CC1 |
Origin of Product |
United States |
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